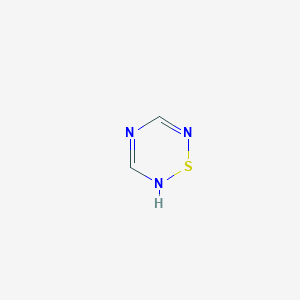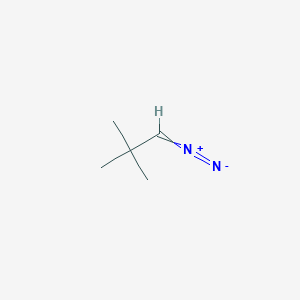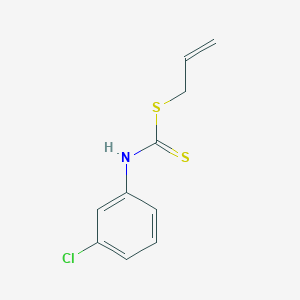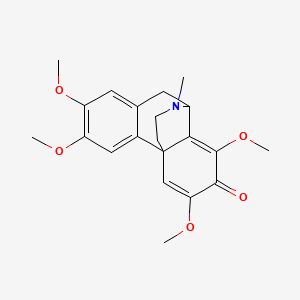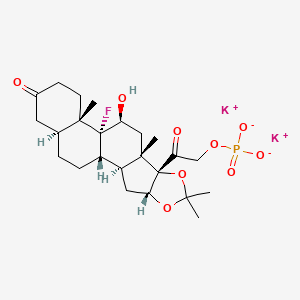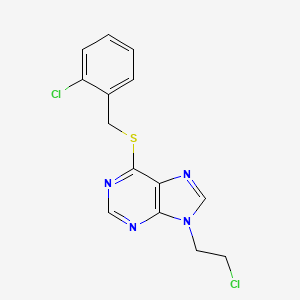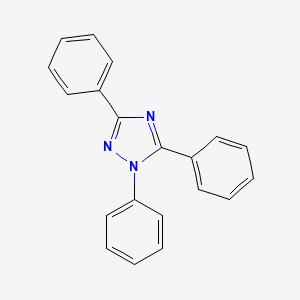
1H-1,2,4-Triazole, 1,3,5-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 1,3,5-triphenyl- is a heterocyclic compound with the molecular formula C20H15N3. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1H-1,2,4-Triazole, 1,3,5-triphenyl- can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the thermal decomposition of a methoxytriazoline precursor, which yields the desired compound in quantitative amounts .
Industrial Production Methods
Industrial production of 1H-1,2,4-Triazole, 1,3,5-triphenyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,4-Triazole, 1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with altered electronic properties .
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 1,3,5-triphenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 1,3,5-triphenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with receptors, leading to various physiological effects. The exact pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole, 1,3,5-triphenyl- is unique due to its specific substitution pattern and stability. Similar compounds include:
1H-1,2,4-Triazole: A simpler triazole derivative with different substitution patterns.
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole: A related compound with a dihydro structure.
1,2,4-Triazole derivatives: Various derivatives with different functional groups and applications.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
1043-46-5 |
|---|---|
Molekularformel |
C20H15N3 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1,3,5-triphenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-21-20(17-12-6-2-7-13-17)23(22-19)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
ZUADNMDNEIWVSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)

![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)


